5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole

Description

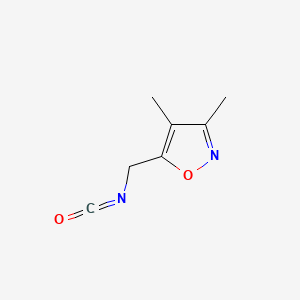

5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole is a substituted isoxazole derivative featuring methyl groups at positions 3 and 4 and a reactive isocyanatomethyl group at position 3. Isoxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The isocyanate group (-NCO) at position 5 confers electrophilic reactivity, enabling its use as a synthetic intermediate for urea, carbamate, or polyurethane derivatives.

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-(isocyanatomethyl)-3,4-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C7H8N2O2/c1-5-6(2)9-11-7(5)3-8-4-10/h3H2,1-2H3 |

InChI Key |

MOLCFRIDADMWGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1C)CN=C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dimethyl-1,2-oxazole Core

The 3,4-dimethyl-1,2-oxazole ring is typically synthesized by cyclocondensation reactions involving β-enamino ketoesters and hydroxylamine hydrochloride, as demonstrated in regioselective syntheses of related 1,2-oxazole derivatives. The methyl substituents at positions 3 and 4 can be introduced via appropriate substituted starting materials or by selective methylation.

Introduction of the Isocyanatomethyl Group at Position 5

A common strategy involves the preparation of a 5-(halomethyl)-3,4-dimethyl-1,2-oxazole intermediate, which is then converted to the isocyanatomethyl derivative. For example:

Halomethylation at position 5 : Electrophilic substitution reactions using bromomethyl or chloromethyl reagents can functionalize the 5-position of the oxazole ring. This step is critical due to the electron-rich nature of the methyl-substituted isoxazole ring.

Conversion to isocyanate : The halomethyl intermediate undergoes nucleophilic substitution with sodium azide to form an azidomethyl intermediate, which upon reduction and subsequent reaction with phosgene or phosgene substitutes yields the isocyanatomethyl group.

Use of TosMIC in Oxazole Synthesis

The van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) to construct 5-substituted oxazoles from aldehydes under basic conditions. This method can be adapted to introduce isocyanide functionalities that can be transformed into isocyanates.

The reaction proceeds via a [3+2] cycloaddition of the TosMIC anion with aldehydes, forming an oxazoline intermediate that eliminates tosylate to give the oxazole ring.

This approach offers versatility in installing substituents at the 5-position, potentially allowing direct incorporation of isocyanatomethyl groups or their precursors.

Palladium-Catalyzed Coupling and Microwave-Assisted Synthesis

Recent advances include palladium-catalyzed cross-coupling reactions to functionalize the oxazole ring with various substituents, including isocyanides, which can be converted to isocyanates.

Microwave irradiation has been employed to accelerate these reactions, improving yields and reducing reaction times.

Typical conditions involve palladium catalysts such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride, cesium carbonate as base, and solvents like 1,2-dimethoxyethane (DME) with water at elevated temperatures (~120–130°C).

Summary Table of Preparation Methods

Research Findings and Analysis

The van Leusen oxazole synthesis remains a robust method for constructing 5-substituted oxazoles, allowing for the introduction of isocyanide precursors that can be transformed into isocyanates.

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization of the oxazole ring, facilitating the installation of isocyanatomethyl groups under relatively mild conditions with high efficiency.

Microwave-assisted protocols reduce reaction times significantly while maintaining or improving yields, offering a green chemistry advantage.

The electron-donating methyl groups at positions 3 and 4 increase electron density on the oxazole ring, which can influence regioselectivity and reactivity during halomethylation and subsequent functionalization steps.

Structural characterization of intermediates and final products is typically confirmed by NMR spectroscopy (1H, 13C, 15N), high-resolution mass spectrometry (HRMS), and X-ray crystallography to ensure regioselectivity and purity.

Chemical Reactions Analysis

5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole undergoes several types of chemical reactions:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Addition Reactions: It can react with compounds containing active hydrogen atoms, such as water, to form carbamic acids, which decompose to amines and carbon dioxide.

Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed are ureas, urethanes, and polyurethanes.

Scientific Research Applications

5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and catalysis, supported by comprehensive data tables and case studies.

Anticancer Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that certain isoxazole-based compounds inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. The inhibition of IDO1 can enhance anti-tumor immunity, making these compounds promising candidates for cancer therapy .

Case Study: IDO1 Inhibition

In a systematic investigation, various azole compounds were tested for their inhibitory activities against IDO1, with results showing a range of IC50 values from 3 mM to 35 nM. The presence of specific substituents on the azole ring significantly influenced the inhibitory potency . This underscores the potential of this compound as a scaffold for developing new anticancer agents.

Antidiabetic Properties

Another area of interest is the compound's potential antidiabetic effects. Isoxazole derivatives have been linked to improved insulin sensitivity and glucose uptake. In vitro studies using different cell lines have shown that certain derivatives can stimulate insulin-mediated lipogenesis and enhance glucose uptake .

Data Table: Antidiabetic Activity of Isoxazole Derivatives

| Compound | Cell Line | Dose | IC50/EC50 | Effect |

|---|---|---|---|---|

| A | 3T3-L1 cells | 0–10 µM | 0.25 µM | Stimulated insulin-mediated lipogenesis |

| B | INS-1 cells | 1 and 10 µg/mL | 0.415 µg/mL | Enhanced glucose uptake in presence of insulin |

| C | HEK 293T cells | 0.25–5 µM | EC50 = 0.12 µM | Increased PPAR-γ transactivation |

This table illustrates the varying degrees of biological activity observed in different cell lines when treated with isoxazole derivatives.

Catalytic Properties

This compound has also been explored for its catalytic properties. Research indicates that isocyanates can serve as effective catalysts in various chemical reactions, particularly in the dissociation of blocking agents in thermosetting compositions. These catalysts facilitate low-temperature reactions while maintaining stability .

Case Study: Catalyst Development

A patent describes a catalyst for the dissociation of blocked isocyanates that achieves excellent performance at low temperatures. The development of such catalysts is crucial for improving the efficiency and safety of industrial processes involving polyisocyanates .

Summary

The compound this compound presents multifaceted applications across medicinal chemistry and materials science. Its potential as an anticancer agent through IDO1 inhibition and its promising antidiabetic effects highlight its significance in therapeutic development. Additionally, its catalytic properties open avenues for advancements in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole primarily involves its isocyanate group, which is highly reactive towards nucleophiles. This reactivity allows it to form stable covalent bonds with various substrates, leading to the formation of ureas, urethanes, and other derivatives. The molecular targets are typically compounds with active hydrogen atoms, such as amines and alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole (CAS 852180-69-9)

- Structure : 1,2,4-Oxadiazole core with a 3-isocyanatophenyl group and a methyl substituent.

- Comparison : Unlike the isoxazole backbone of the target compound, this oxadiazole derivative features a different heterocyclic core, altering electronic properties and ring strain. The isocyanate group here is attached to a phenyl ring, reducing its electrophilicity compared to the aliphatic isocyanatomethyl group in the target compound. This structural difference may limit its utility in direct nucleophilic additions but enhance stability for materials science applications .

5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole

- Structure : Isoxazole with phenyl (C3) and 3-methoxyphenyl (C5) substituents.

- Comparison : The absence of methyl groups at C3/C4 and the methoxy group at C5 result in lower steric hindrance and higher electron density. This compound exhibits antimicrobial activity, attributed to the electron-donating methoxy group enhancing interactions with biological targets. In contrast, the target compound’s isocyanate group offers reactivity for covalent bond formation, making it more suitable for synthetic derivatization .

Sulfafurazole Derivative (Compound 11 in )

- Structure : 3,4-Dimethyl-1,2-oxazole with a sulfonamide group at C4.

- Comparison : The sulfonamide group confers antibacterial properties via dihydropteroate synthase inhibition, a mechanism absent in the target compound. The isocyanatomethyl group instead provides a handle for polymer or bioconjugate synthesis. Both compounds share the 3,4-dimethyl substitution, suggesting similar lipophilicity and metabolic resistance .

5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole

- Structure : Bromomethyl (C5), chloro (C4), and methyl (C3) substituents.

- Comparison : The bromomethyl group at C5 serves as a precursor for introducing the isocyanatomethyl group via nucleophilic substitution (e.g., using silver isocyanate). The chloro substituent at C4 may hinder electrophilic substitution reactions compared to the target compound’s unsubstituted C4 position .

Data Table: Key Comparative Properties

| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Reactivity | Key Applications |

|---|---|---|---|---|---|

| 5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole | Isoxazole | 3,4-diMe; 5-isocyanatomethyl | ~194.2 | High (electrophilic) | Synthetic intermediate |

| 3-(3-Iso cyanatophenyl)-5-methyl-1,2,4-oxadiazole | Oxadiazole | 3-isocyanatophenyl; 5-Me | ~231.2 | Moderate | Materials science |

| 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | Isoxazole | 3-Ph; 5-(3-MeOPh) | ~265.3 | Low | Antimicrobial agents |

| Sulfafurazole Derivative (Compound 11) | Isoxazole | 3,4-diMe; 5-sulfonamide | ~314.3 | Low | Antibacterial agents |

| 5-(Bromomethyl)-4-Cl-3-Me-1,2-oxazole | Isoxazole | 3-Me; 4-Cl; 5-BrMe | ~224.5 | Moderate | Precursor for functionalization |

Biological Activity

5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its structure features an isocyanate functional group attached to a dimethyl-substituted oxazole ring, which is significant for its reactivity and biological interactions.

-

Inhibition of Enzymatic Activity :

- The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway that plays a crucial role in immune response and cancer progression .

- In vitro studies have demonstrated that related azole compounds exhibit a wide range of inhibitory activities against IDO1, with some derivatives showing IC50 values in the nanomolar range .

- Antimicrobial Activity :

- Anticancer Properties :

Case Studies

- IDO1 Inhibition Study : A study focused on azole-based inhibitors reported that specific modifications to the azole ring significantly impacted the inhibitory potency against IDO1. This suggests that this compound could be optimized for enhanced activity through structural modifications .

- Antimicrobial Efficacy : Another investigation into related isoxazole compounds found promising results in their ability to inhibit the growth of Mycobacterium tuberculosis. This highlights the potential of oxazole derivatives in treating infectious diseases .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | IDO1 Inhibitor | TBD | |

| 3,5-Dimethylisoxazole | Antimicrobial | 10-20 | |

| 2-Aminothiazolyl isoxazoles | Antitubercular | < 5 | |

| Benzimidazole derivatives | Anticancer | < 35 |

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary data from PubChem indicate that detailed toxicity studies are required to determine safe dosage levels for therapeutic applications .

Q & A

Q. What synthetic methodologies are reported for 5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole and related isoxazole derivatives?

- Methodological Answer : Synthesis often involves cycloaddition reactions or functionalization of pre-existing isoxazole scaffolds. For example, 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a common route for generating substituted isoxazoles . Functionalization of the methyl group to introduce isocyanate moieties may require halogenation followed by nucleophilic substitution with cyanate salts. Reaction optimization (e.g., temperature, solvent, catalyst) is critical to avoid side products like oxadiazoles or triazoles .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : and NMR to confirm substitution patterns (e.g., methyl groups at positions 3 and 4).

- Mass Spectrometry : High-resolution MS to verify molecular weight (expected: CHNO, exact mass 153.0664).

- X-ray Crystallography : For unambiguous confirmation of the oxazole ring geometry and substituent orientation .

- DFT Calculations : To predict reactivity (e.g., electrophilic attack at the isocyanate group) and electronic transitions .

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use fume hoods for synthesis and purification.

- Storage : Store in airtight containers under inert gas (N or Ar) at ≤4°C to prevent moisture-induced degradation.

- Emergency Measures : In case of skin contact, wash with copious water and seek medical attention due to potential isocyanate toxicity .

Advanced Research Questions

Q. How can contradictory bioactivity data in literature be resolved for this compound?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. To address this:

- Reproduce Synthesis : Validate purity via HPLC (>95%) and elemental analysis.

- Standardize Bioassays : Use cell lines with documented sensitivity (e.g., MCF-7 for anticancer screening) and include positive controls (e.g., cisplatin).

- Mechanistic Studies : Compare results with structurally related compounds (e.g., 3,5-diarylisoxazoles) to identify structure-activity relationships (SARs) .

Q. What strategies optimize reaction yields for functionalizing the isocyanate group?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the isocyanate with tert-butyldimethylsilyl (TBDMS) groups during harsh reactions.

- Catalysis : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynes or aryl groups.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the isocyanate moiety .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test in buffered solutions (pH 2–10) at 25°C and 40°C. Monitor degradation via UV-Vis (λ~270 nm for isoxazole rings).

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Isoxazoles generally degrade above 150°C, but methyl and isocyanate substituents may lower this threshold .

Q. What computational tools are effective for predicting its reactivity in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.

- Docking Studies : Use AutoDock Vina to model binding affinities for targets like COX-2 or HDACs.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Data Contradiction Analysis

Q. Why do some studies report high bioactivity while others show negligible effects?

- Methodological Answer :

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., hydrolysis to amines or urea derivatives).

- Batch Variability : Compare multiple synthesis batches; slight variations in substituent orientation (e.g., meta vs. para) drastically alter bioactivity .

- Assay Sensitivity : Validate using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.